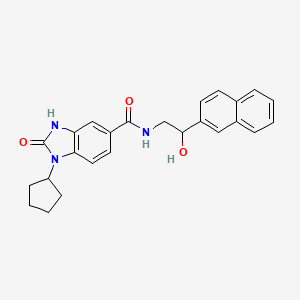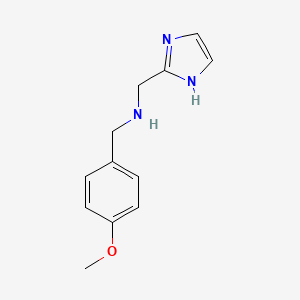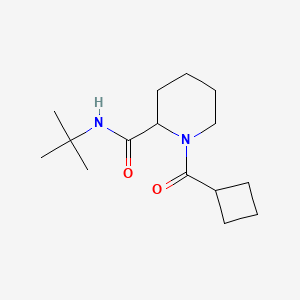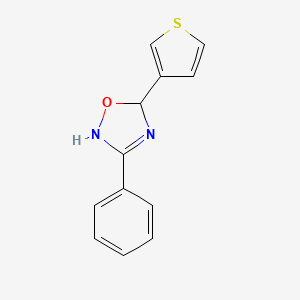
N-(1-adamantyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)cyclopropanecarboxamide, also known as ADPC or GNE-618, is a novel compound that has shown promising results in scientific research. It belongs to the class of adamantyl-containing compounds, which have been found to exhibit various biological activities. ADPC has been studied for its potential as a therapeutic agent in various diseases, such as cancer and inflammation.
作用機序
The exact mechanism of action of N-(1-adamantyl)cyclopropanecarboxamide is not fully understood. However, it has been proposed that this compound exerts its anti-tumor activity by inhibiting the expression of various oncogenes and inducing the expression of tumor suppressor genes. This compound has also been found to inhibit the activity of various enzymes involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in the inflammatory response and tumor progression. This compound has also been found to modulate the expression of various cytokines and chemokines, which are involved in the regulation of immune response and inflammation.
実験室実験の利点と制限
N-(1-adamantyl)cyclopropanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity and high selectivity towards cancer cells. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which limits its bioavailability. This compound also has a short half-life, which may require frequent dosing in vivo.
将来の方向性
There are several future directions for the research on N-(1-adamantyl)cyclopropanecarboxamide. One potential direction is to study the combination of this compound with other therapeutic agents to enhance its anti-tumor activity. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to optimize its dosing regimen. Additionally, the development of novel formulations of this compound may improve its solubility and bioavailability. Finally, the evaluation of this compound in clinical trials may provide valuable insights into its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-metastatic activities in various preclinical studies. This compound has several advantages for lab experiments, such as easy synthesis and low toxicity. However, it also has limitations, such as poor solubility and short half-life. Future research on this compound may provide valuable insights into its potential as a therapeutic agent for various diseases.
合成法
The synthesis of N-(1-adamantyl)cyclopropanecarboxamide involves the reaction of 1-adamantylamine with cyclopropanecarbonyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain pure this compound. The synthesis of this compound is a straightforward process and can be easily scaled up for large-scale production.
科学的研究の応用
N-(1-adamantyl)cyclopropanecarboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-metastatic activities in various preclinical studies. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.
特性
IUPAC Name |
N-(1-adamantyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-13(12-1-2-12)15-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAESGINFBHVINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-difluoro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B7562955.png)

![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-phenoxybenzamide](/img/structure/B7562980.png)
![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7562987.png)


![1-(4-Hydroxycyclohexyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7563007.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B7563020.png)


![[3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B7563041.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B7563043.png)
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)acetamide](/img/structure/B7563049.png)
![3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563052.png)